molecular formula C10H17NO5 B062213 Boc-trans-3-hydroxy-L-proline CAS No. 187039-57-2

Boc-trans-3-hydroxy-L-proline

Cat. No.: B062213
CAS No.: 187039-57-2
M. Wt: 231.25 g/mol
InChI Key: JLDHXHPQMBNKMC-BQBZGAKWSA-N
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Description

Boc-trans-3-hydroxy-L-proline is a protected, non-proteinogenic amino acid derivative of critical importance in synthetic organic and medicinal chemistry. Its primary research value lies in its role as a chiral building block for the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics. The trans-configured hydroxyl group on the pyrrolidine ring introduces a stereochemically defined hydrogen bond donor site, which can be leveraged to influence peptide secondary structure, enhance aqueous solubility, and improve pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group effectively masks the secondary amine, allowing for selective deprotection under mild acidic conditions orthogonal to Fmoc-based strategies, thus providing versatility in multi-step syntheses.

Properties

IUPAC Name

(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDHXHPQMBNKMC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554782
Record name (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187039-57-2
Record name (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Strategy and Key Steps

The synthesis of trans-3-hydroxy-L-proline, a precursor to Boc-trans-3-hydroxy-L-proline, begins with β-alanine. The retrosynthetic pathway (Scheme 1) hinges on intramolecular cyclization of an amino epoxide, generated via Sharpless asymmetric epoxidation of an allylic alcohol intermediate. This approach ensures stereochemical fidelity at the C3 hydroxyl group, critical for biological activity.

N-Protection and Oxidation

β-Alanine is sequentially protected with tosyl (Ts) and benzyl (Bn) groups to yield methyl ester 2 , which is reduced to alcohol 3 using LiAlH₄ (quantitative yield). Oxidation of 3 to aldehyde 4 is achieved via Dess-Martin periodinane (97% yield), outperforming Swern oxidation (69% yield). The aldehyde undergoes Horner-Wadsworth-Emmons olefination with triethylphosphonoacetate to furnish α,β-unsaturated ester 5 (89% yield). Selective reduction of 5 with AlH₃ yields allylic alcohol 6 (95.5% yield).

Sharpless Epoxidation and Cyclization

Epoxidation of 6 using titanium(IV) isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide generates epoxide 7 with >97% ee. Subsequent mesylation and nucleophilic substitution with KHCO₃/CH₃I yield aziridine 8 , which undergoes acid-catalyzed cyclization to form proline derivative 9 (93% yield). Detosylation with Mg/MeOH and hydrogenolysis of the benzyl group yield trans-3-hydroxy-L-proline 1 (60% yield, >97% ee).

Boc Protection of trans-3-Hydroxy-L-proline

Schotten-Baumann Conditions for N-Boc Protection

The final step introduces the tert-butoxycarbonyl (Boc) group to the secondary amine of trans-3-hydroxy-L-proline. Adapted from CN106543062A, the protocol involves dissolving 1 in 1,4-dioxane/water (4:1) and treating with Boc anhydride (1.2 equiv) and NaHCO₃ (2.0 equiv) at 25°C for 12 hours (Figure 1). Extraction with ethyl acetate, followed by drying and concentration, yields this compound (85–90% yield).

Analytical Validation

The product is characterized by:

  • IR : Absence of N-H stretch (3400 cm⁻¹), presence of Boc carbonyl (1720 cm⁻¹).

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.85–4.10 (m, 1H, C3-OH), 4.30–4.50 (m, 1H, C2-H).

  • Optical Rotation : [α]D²⁵ = -18.3 (c = 0.2, H₂O), consistent with literature.

Comparative Analysis of Methodologies

Yield and Stereoselectivity

StepReagents/ConditionsYield (%)ee (%)
Aldehyde 4 SynthesisDess-Martin periodinane97
Epoxidation of 6 Ti(OiPr)₄, DET, TBHP89>97
Cyclization to 9 Trifluoroacetic acid93>97
Boc ProtectionBoc₂O, NaHCO₃, 1,4-dioxane85–90>97

The Sharpless route achieves high enantioselectivity (>97% ee) but requires 13 steps (33% overall yield). In contrast, alternative methods leveraging enzymatic resolution or Mitsunobu reactions face challenges in scalability and purification.

Strategic Considerations for Industrial Applications

Cost and Scalability

β-Alanine, a low-cost starting material ($20/kg), enhances the economic viability of this route. However, the multi-step sequence necessitates optimized catalytic recycling (e.g., Ti(OiPr)₄ recovery) to reduce costs.

Alternative Protecting Groups

While Ts/Bn protection ensures stability during epoxidation, modern approaches explore orthogonal protection (e.g., Fmoc) for solid-phase peptide synthesis compatibility .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine.

Scientific Research Applications

Drug Development

Boc-trans-3-hydroxy-L-proline has been explored for its potential in drug development, particularly in creating compounds that can modulate biological pathways involving proline metabolism. Studies have identified its role in synthesizing inhibitors for enzymes related to collagen synthesis, which is crucial for treating fibrotic diseases .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis due to its ability to introduce hydroxyl functionalities at the 3-position of proline residues. This feature is particularly beneficial in designing peptides with enhanced biological activity or stability .

Peptide Application Description
Collagen MimicsEnhances structural integrity
Bioactive PeptidesImproves pharmacokinetic properties

Enzyme Activity Modulation

A study identified this compound as a substrate for human trans-3-hydroxy-L-proline dehydratase, revealing its metabolic pathway and potential implications in collagen metabolism . This highlights its importance not only as a synthetic intermediate but also as a biologically active molecule.

Structural Applications

Research has demonstrated that derivatives of this compound can be utilized to create structurally diverse peptides with specific functionalities, enhancing their application in drug design . The ability to modify the side chains while maintaining the core structure allows for extensive exploration in medicinal chemistry.

Mechanism of Action

The mechanism of action of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

trans-4-Hydroxy-L-Proline (4-HP)

Property Boc-trans-3-Hydroxy-L-Proline trans-4-Hydroxy-L-Proline (4-HP)
IUPAC Name Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
Molecular Formula C₁₀H₁₇NO₅ C₅H₉NO₃
Molecular Weight 231.25 g/mol (estimated) 131.13 g/mol
Melting Point Not reported (Boc derivatives typically >200°C) 260–265°C (literature)
Biological Role ASC transporter inhibition Collagen stabilization
Applications Peptide synthesis Biomedical research, collagen studies

Key Differences :

  • Stereochemistry: The hydroxyl group position (C3 vs. C4) dictates biological activity. 3-HP blocks amino acid transporters, while 4-HP stabilizes collagen triple helices .
  • Synthetic Utility : Boc protection in 3-HP facilitates controlled peptide elongation, whereas unprotected 4-HP is directly incorporated into collagen mimics .

Acetyl-L-4-Hydroxyproline

Property This compound Acetyl-L-4-Hydroxyproline
Protecting Group Boc (tert-butoxycarbonyl) Acetyl
Molecular Formula C₁₀H₁₇NO₅ C₇H₁₁NO₄
Solubility Lower aqueous solubility (Boc group) Moderate (acetyl group enhances polarity)
Safety Profile Limited data; Boc group generally low toxicity Requires stringent handling (eye/skin irritation reported)

Key Differences :

  • Reactivity : Acetyl groups are more labile under basic conditions, whereas Boc groups require strong acids (e.g., TFA) for removal .
  • Applications : Acetylated derivatives are used in drug delivery systems, while Boc-protected compounds are preferred in solid-phase peptide synthesis .

cis-L-3-Hydroxyproline

Property This compound cis-L-3-Hydroxyproline
Stereochemistry Trans hydroxyl configuration Cis hydroxyl configuration
Melting Point 235°C (unprotected) Not reported (typically lower than trans isomers)
Biological Activity ASC transporter inhibition Limited data; potential NMDA receptor modulation

Key Differences :

  • Stereochemical Impact : The cis isomer’s hydroxyl orientation may hinder transporter binding, reducing bioactivity compared to the trans form .

Biological Activity

Boc-trans-3-hydroxy-L-proline is a derivative of the amino acid proline, notable for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, enzymatic interactions, and implications for human metabolism, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom of the proline structure. This modification enhances its stability and solubility, making it suitable for various chemical reactions, particularly in peptide synthesis.

Enzymatic Activity

Recent studies have identified significant enzymatic activities associated with trans-3-hydroxy-L-proline. The enzyme C14orf149 , a human trans-3-hydroxy-L-proline dehydratase, has been shown to catalyze the conversion of trans-3-hydroxy-L-proline to Δ(1)-pyrroline-2-carboxylate (Pyr2C) . This reaction plays a crucial role in the metabolism of proline derivatives and highlights the importance of this compound in human biochemistry.

Table 1: Enzymatic Activities Related to this compound

EnzymeReaction TypeProductSignificance
C14orf149DehydrationΔ(1)-pyrroline-2-carboxylateMetabolic pathway for hydroxyprolines
Mutant C14orf149Epimerizationcis-3-hydroxy-D-prolineIndicates functional diversity in enzyme activity

Biological Significance

The biological significance of this compound extends beyond its metabolic pathways. Hydroxyprolines are integral components of collagen, influencing structural integrity and function within connective tissues. The metabolism of trans-3-hydroxy-L-proline is particularly relevant in the context of collagen degradation and synthesis, which is essential for maintaining tissue health.

Case Study: Human Metabolism of Hydroxyprolines

A study demonstrated that human C14orf149 is involved in degrading dietary trans-3-hydroxy-L-proline and that this process is crucial for managing levels of hydroxyprolines derived from collagen degradation . The presence of d-proline in human plasma suggests a complex interplay between different forms of proline, which may have signaling functions .

Q & A

Q. What strategies address low yields in Boc-deprotection of trans-3-hydroxy-L-proline under acidic conditions?

  • Methodology : Optimize trifluoroacetic acid (TFA) concentration (20–50% in DCM) and cleavage time (30–60 mins). Add scavengers (e.g., triisopropylsilane) to minimize side reactions .

Key Considerations for Experimental Design

  • Data Contradictions : Address variability in optical rotation by standardizing solvent systems and reporting detailed experimental conditions (e.g., concentration, temperature) .
  • Advanced Applications : For peptide engineering, combine molecular dynamics simulations with empirical CD data to predict conformational impacts .
  • Ethical Reporting : Align with EASE guidelines by disclosing synthetic protocols, characterization data, and statistical analyses in full .

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